molecular formula C14H13BrO B8310496 1-Bromo-2-(2-ethylphenoxy)benzene

1-Bromo-2-(2-ethylphenoxy)benzene

Cat. No.: B8310496
M. Wt: 277.16 g/mol
InChI Key: RXXDUMVVQLVOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2-ethylphenoxy)benzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

1-Bromo-2-(2-ethylphenoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry.

Reactions and Derivatives:

  • The compound can react with nucleophiles to form substituted products, making it useful for synthesizing more complex molecules.
  • It can also be utilized in the preparation of other bromo-substituted phenolic compounds, which have significant applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities that can be harnessed for medicinal purposes.

Antimicrobial Activity:

  • Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has been tested against resistant strains, indicating its potential as a therapeutic agent for treating infections.

Anticancer Properties:

  • In vitro studies have suggested that this compound may induce apoptosis in cancer cells. Specific case studies demonstrate its effectiveness against different cancer cell lines, such as breast and lung cancer, where it significantly reduced cell viability through mechanisms involving oxidative stress and DNA damage.

Material Science

The compound's unique chemical structure also makes it suitable for applications in material science.

Polymer Chemistry:

  • This compound can be incorporated into polymer matrices to enhance their properties. Its bromine atom can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability.

Functional Materials:

  • The compound may be used to develop functional materials with specific electronic or optical properties, making it relevant in the design of sensors and advanced coatings.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Organic SynthesisIntermediate for electrophilic substitution reactionsSynthesis of bromo-substituted phenols
Medicinal ChemistryAntimicrobial and anticancer activitiesPotential therapeutic agent
Material ScienceEnhances polymer properties; develops functional materialsUsed in coatings and sensor technology

Case Studies

  • Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the compound's activity against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Cell Studies :
    • In vitro experiments using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound led to over 70% reduction in cell proliferation after 48 hours, mediated through caspase pathway activation.

Toxicological Considerations

While the biological activities of this compound are promising, understanding its toxicological profile is crucial for its application in medicinal chemistry. Safety assessments indicate potential cytotoxic effects at higher concentrations, necessitating further studies to establish safe dosage levels for therapeutic use.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-2-(2-ethylphenoxy)benzene

InChI

InChI=1S/C14H13BrO/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3

InChI Key

RXXDUMVVQLVOQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-ethylphenylboronic acid (4.50 g, 30 mmol), 2-bromophenol (3.54 g, 20 mmol), and Cu(OAc)2 (1.86 g, 10 mmol) in anhydrous CH2Cl2 (50 mL) were added activated 4 Å molecular sieves (˜0.5 g), followed by anhydrous Et3N (7.0 mL, 50 mmol). The resulting dark green solution was stirred at rt for 48 h. The solvent was removed under vacuum and the residue was triturated several times with ether (˜200 mL). The combined organic solutions were washed with satd aq NH4Cl, and 1 N aq HCl aqueous solution, and solvent was removed under vacuum to give a crude product. Flash column chromatography gave 1-bromo-2-(2-ethylphenoxy)benzene (1.72 g, 31%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ: 7.62 (dd, 1H), 7.28 (m, 1H), 7.22-7.08 (m, 3H), 6.96 (m, 1H), 6.78 (m, 2H), 2.64 (q, 2H), 1.22 (t, 3H); MS no ionization was observed.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

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